molecular formula C10H19NO2 B6352535 Methyl 3-(cyclopentylamino)-2-methylpropanoate CAS No. 793607-17-7

Methyl 3-(cyclopentylamino)-2-methylpropanoate

Cat. No. B6352535
CAS RN: 793607-17-7
M. Wt: 185.26 g/mol
InChI Key: FZHCDGGSBVUMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(cyclopentylamino)-2-methylpropanoate” is a biochemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(cyclopentylamino)-2-methylpropanoate” includes a five-membered cyclopentyl ring, an ester group, and a secondary amine . The compound contains 29 bonds in total, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, and 1 double bond . More detailed structural analysis would require advanced techniques such as X-ray diffraction or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

Methyl 3-(cyclopentylamino)-2-methylpropanoate's metabolic pathways and toxicity have been subjects of investigation. Research has identified key enzymes involved in its metabolism and elucidated the balance between its formation and detoxification, which is crucial for understanding its potential toxicity and safety profile. Such studies are foundational for assessing the compound's safety in various applications (Cornet & Rogiers, 1997).

Epigenetic Modifications and Cancer Therapy

Investigations into DNA methyltransferase inhibitors have revealed the significant impact of methyl groups in epigenetic processes, influencing gene expression and, by extension, biological functions and disease states. This area of research, while not directly naming methyl 3-(cyclopentylamino)-2-methylpropanoate, provides a context for understanding how methyl groups in compounds can be leveraged in designing cancer therapies and understanding their mechanisms at a molecular level (Goffin & Eisenhauer, 2002).

Synthetic Applications and Medicinal Chemistry

The compound's relevance extends into synthetic chemistry, where its properties as a precursor for bioactive molecules are invaluable. Research into related structures, such as methyl esters and their roles in synthesis and pharmacology, underscores the importance of methyl 3-(cyclopentylamino)-2-methylpropanoate in the development of new therapeutic agents. These studies highlight the compound's potential as a building block in organic synthesis, leading to the creation of molecules with diverse biological activities (Farooq & Ngaini, 2019).

properties

IUPAC Name

methyl 3-(cyclopentylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(10(12)13-2)7-11-9-5-3-4-6-9/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHCDGGSBVUMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cyclopentylamino)-2-methylpropanoate

Synthesis routes and methods

Procedure details

A mixture of 42.575 g (0.50 mole) of cyclopentylamine (Aldrich), 60.072 g (0.60 mole) of methyl methacrylate (Aldrich) and 250 mL of methanol was heated at reflux under an argon atmosphere for 29 hours, then ca 250 mL of solvent was distilled out at atmospheric pressure. The residue was distilled under vacuum (11 mm Hg, bp 114-116 degrees) to give 76.570 g (82%) of (rac)-3-cyclopentylamino-2-methyl-propanoic acid methyl ester.
Quantity
42.575 g
Type
reactant
Reaction Step One
Quantity
60.072 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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